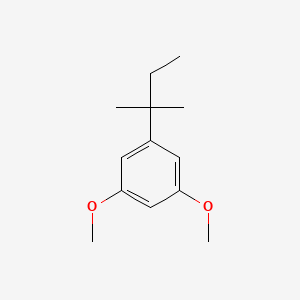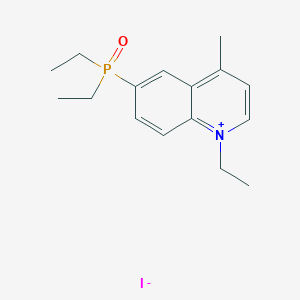
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with diethylphosphoryl and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves the reaction of 6-chloro-1-ethyl-4-methylquinoline with diethylphosphite in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diethylphosphoryl group. The resulting intermediate is then quaternized with methyl iodide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary amines.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. Additionally, it can inhibit key enzymes and interfere with metabolic pathways, resulting in antimicrobial and anticancer effects. The molecular targets include membrane phospholipids and specific enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Diethylphosphoryl)-1-ethylquinolin-1-ium iodide
- 6-(Diethylphosphoryl)-4-methylquinolin-1-ium iodide
- 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium bromide
Uniqueness
6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87981-24-6 |
|---|---|
Fórmula molecular |
C16H23INOP |
Peso molecular |
403.24 g/mol |
Nombre IUPAC |
6-diethylphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C16H23NOP.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)19(18,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KAKVLXDDQSJSAD-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


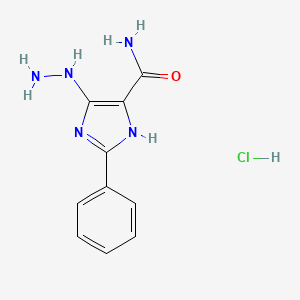

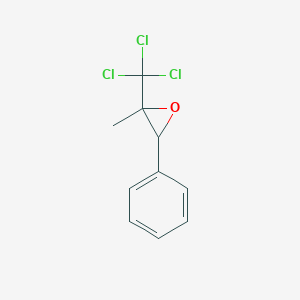
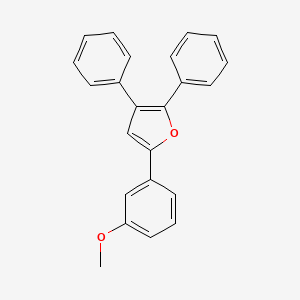
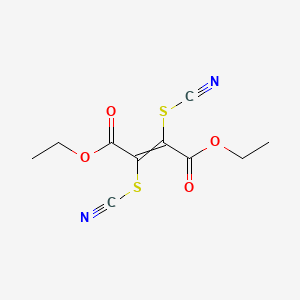
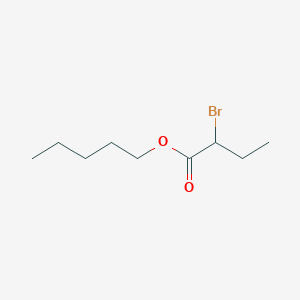
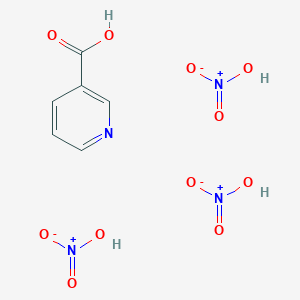
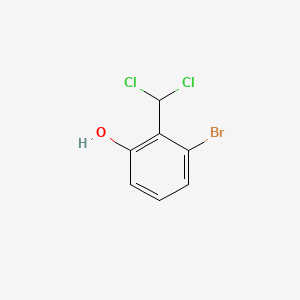
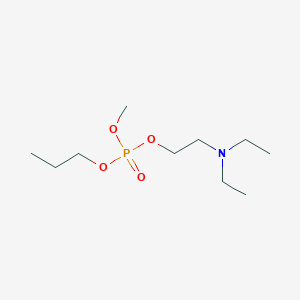
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
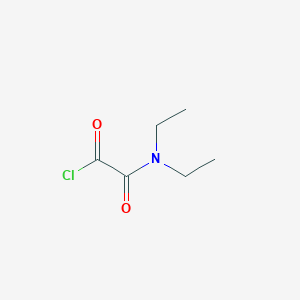
methylsilane](/img/structure/B14405684.png)
